molecular formula C11H13NO B13182077 3-(Aminomethyl)-3-phenylcyclobutan-1-one

3-(Aminomethyl)-3-phenylcyclobutan-1-one

Katalognummer: B13182077
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: AVGNLEOGTVRXEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-3-phenylcyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with an aminomethyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-phenylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with formaldehyde and a suitable amine under acidic conditions to form the desired cyclobutanone ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the cyclobutanone ring without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3-phenylcyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylcyclobutanone carboxylic acid.

    Reduction: Formation of 3-(aminomethyl)-3-phenylcyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanone derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-3-phenylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    3-(Aminomethyl)-3-phenylcyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    3-(Aminomethyl)-3-phenylcycloheptan-1-one: Similar structure but with a cycloheptanone ring.

Uniqueness

3-(Aminomethyl)-3-phenylcyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties. The strain in the cyclobutanone ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

3-(aminomethyl)-3-phenylcyclobutan-1-one

InChI

InChI=1S/C11H13NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI-Schlüssel

AVGNLEOGTVRXEK-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)CC1(CN)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.